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molecular formula C9H17BrO2 B1268326 2-(4-Bromobutoxy)tetrahydro-2H-pyran CAS No. 31608-22-7

2-(4-Bromobutoxy)tetrahydro-2H-pyran

Cat. No. B1268326
M. Wt: 237.13 g/mol
InChI Key: DFXFQWZHKKEJDM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09272991B2

Procedure details

3,4-Dihydro-2H-pyran (8.0 g, 95.36 mmol) was added to a 0° C. solution of 4-bromobutan-1-ol (12.0 g, 79.47 mmol) in dichloromethane (150 mL) followed by p-toulenesulphonic acid (20 mg). After 1 h, the reaction was carefully quenched with sat. aq. NaHCO3 solution (5 mL), washed with water (100 mL), brine (70 mL), and concentrated in vacuo. The residue was purified by SiO2 column chromatography using 2% EtOAc/hexanes as eluent to give 2-(4-bromobutoxy)tetrahydro-2H-pyran (16.57 g, 88%) as colorless oil. TLC: 10% EtOAc/hexanes, Rf≈0.50; 1H NMR (CDCl3, 300 MHz) δ 4.58 (t, J=2.5 Hz, 1H), 3.90-3.72 (m, 2H), 3.38-3.50 (m, 4H), 1.92-2.04 (m, 2H), 1.65-1.80 (m, 4H), 1.60-1.50 (m, 4H). Lit. ref: G. L. Kad; I. Kaur; M. Bhandari; J. Singh; J. Kaur Organic Process Research & Development 2003: 7, 339.
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid
Quantity
20 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[O:1]1[CH:6]=[CH:5][CH2:4][CH2:3][CH2:2]1.[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][OH:12]>ClCCl>[Br:7][CH2:8][CH2:9][CH2:10][CH2:11][O:12][CH:6]1[CH2:5][CH2:4][CH2:3][CH2:2][O:1]1

Inputs

Step One
Name
Quantity
8 g
Type
reactant
Smiles
O1CCCC=C1
Name
Quantity
12 g
Type
reactant
Smiles
BrCCCCO
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
acid
Quantity
20 mg
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction was carefully quenched with sat. aq. NaHCO3 solution (5 mL)
WASH
Type
WASH
Details
washed with water (100 mL), brine (70 mL)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by SiO2 column chromatography

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrCCCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 16.57 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 87.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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